Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride

Catalog No.
S750458
CAS No.
1719-83-1
M.F
C12H8O6
M. Wt
248.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Di...

CAS Number

1719-83-1

Product Name

Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride

IUPAC Name

4,10-dioxatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone

Molecular Formula

C12H8O6

Molecular Weight

248.19 g/mol

InChI

InChI=1S/C12H8O6/c13-9-5-3-1-2-4(7(5)11(15)17-9)8-6(3)10(14)18-12(8)16/h1-8H

InChI Key

XLOGCGOPKPCECW-UHFFFAOYSA-N

SMILES

C1=CC2C3C(C1C4C2C(=O)OC4=O)C(=O)OC3=O

Canonical SMILES

C1=CC2C3C(C1C4C2C(=O)OC4=O)C(=O)OC3=O

The exact mass of the compound Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride (CAS: 1719-83-1) is a non-aromatic, alicyclic dianhydride monomer used in the synthesis of advanced polyimides. Its rigid, bridged-ring (bicyclo) structure is a critical structural feature that disrupts the polymer chain packing typically seen with planar aromatic dianhydrides. This modification is primarily leveraged to enhance the solubility and processability of high-performance polyimides without compromising high thermal stability, making it a strategic choice for producing optically clear and heat-resistant films, coatings, and membranes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMvn8NzHXwZ3U9dbTe-OAoRBk0slgPhctx4sQb153h3t673lg7dPD65Jrs8UB8qLHF6IvpeqGiQf7c20PDLsWDA2tKMeviMyb1-tFDpdz66AgfWM5xx3YMySxGvKWbsM3wscY%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrcS_sWZ5lEmLVzrWjULQbT697vPg9XgfCVh7EMN_xQaU5jFwzMcIe7jkpwiJeAJPdMHzilBXAZDT78DwKIdZIxd7CqsyoPXHMlqkAjSwgYbZPw2eddJzT3jO8PxGsZGYlViJv7TfV2S_SYI2PuWqC-nPvJfQBF-jSg8rSxshohJIgzrKjKex_yFUjOjR4UY7666PLaue3ChRp3mSwtycXuwv76WNuMvxJNlUnQfTRw4dOjW7-1kNGU1IkCEs2T2kVjunjBCL9B_oWSQLdsWh18iAch203Zsqc7fnmkmZGmYsq6WSO221pWAC6H3B9jbQWPzwlKqJ4gchP80twZtW_LLZOAy0rDWY%3D)]

Substituting this compound with common aromatic dianhydrides like pyromellitic dianhydride (PMDA) or even its saturated analog, bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydride, is a critical procurement error for specific applications. Aromatic substitutes often lead to polyimides with poor solubility and processability due to strong interchain interactions, which this monomer is designed to prevent.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMvn8NzHXwZ3U9dbTe-OAoRBk0slgPhctx4sQb153h3t673lg7dPD65Jrs8UB8qLHF6IvpeqGiQf7c20PDLsWDA2tKMeviMyb1-tFDpdz66AgfWM5xx3YMySxGvKWbsM3wscY%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgpAg5eR56UiLsqBzpmsGjWxGGu8OFDp3KDrmhTcDU0ojCwd7OFi4FggV76fWhl--YpUX_ql2wlH_rJYY-8FzeuxuWE44yWaA4BFq_aOAuF45viPJKC9pCoZlPsOPOPHyUVW4LY-JeonpDDJ_P5vmW390RetSf8HQ%3D)] More importantly, substitution with the saturated bicyclo[2.2.2]octane analog eliminates the double bond, which provides a unique thermal decomposition pathway via a retro-Diels-Alder reaction and offers a latent site for thermal cross-linking—a key feature for post-cure property enhancement that is absent in the saturated version.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKGhnc3crYBmUD-nclXpVseCR2pD1gqCVf3lyycMMdjnmwzCyYBzQZWE5HNRPuv_GRPYH1msyxwmuo_TpHKUNmZIrEU44pJz4ncgr3x-8md5g6YKok9BUy_5OPOqXD-2uXO5bX)]

Enhanced Polymer Solubility for Improved Processability

The incorporation of the rigid, non-planar bicyclo[2.2.2]oct-7-ene structure significantly improves the solubility of the resulting polyimides compared to those derived from conventional rigid aromatic dianhydrides.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMvn8NzHXwZ3U9dbTe-OAoRBk0slgPhctx4sQb153h3t673lg7dPD65Jrs8UB8qLHF6IvpeqGiQf7c20PDLsWDA2tKMeviMyb1-tFDpdz66AgfWM5xx3YMySxGvKWbsM3wscY%3D)] For example, polyimides synthesized from this dianhydride and various bulky diamines were found to be highly soluble at room temperature in common aprotic solvents like NMP, DMSO, and DMAc.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMvn8NzHXwZ3U9dbTe-OAoRBk0slgPhctx4sQb153h3t673lg7dPD65Jrs8UB8qLHF6IvpeqGiQf7c20PDLsWDA2tKMeviMyb1-tFDpdz66AgfWM5xx3YMySxGvKWbsM3wscY%3D)] This contrasts sharply with many fully aromatic polyimides, such as those based on pyromellitic dianhydride (PMDA), which are often insoluble and intractable, complicating processing and fabrication.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgpAg5eR56UiLsqBzpmsGjWxGGu8OFDp3KDrmhTcDU0ojCwd7OFi4FggV76fWhl--YpUX_ql2wlH_rJYY-8FzeuxuWE44yWaA4BFq_aOAuF45viPJKC9pCoZlPsOPOPHyUVW4LY-JeonpDDJ_P5vmW390RetSf8HQ%3D)]

Evidence DimensionSolubility in Organic Solvents (e.g., NMP, DMAc)
Target Compound DataPolyimides are highly soluble at room temperature in common aprotic solvents.
Comparator Or BaselineConventional polyimides based on pyromellitic dianhydride (PMDA) are often insoluble and intractable.
Quantified DifferenceQualitative but critical: enables solution-based processing vs. insolubility.
ConditionsPolycondensation with various aromatic diamines; solubility tested at room temperature.

Superior solubility directly translates to easier, more cost-effective solution-based processing for creating films, coatings, and fibers, a major advantage over intractable aromatic polyimides.

High Thermal Stability Maintained in Processable Formulations

Despite enhancing solubility, this alicyclic dianhydride produces polyimides with excellent thermal stability, a property typically associated with less processable aromatic PIs. Polyimides derived from this monomer exhibit high glass transition temperatures (Tg) in the range of 272–355 °C and thermal decomposition temperatures (TGA 5% weight loss) consistently above 400 °C, with some formulations stable up to 460 °C.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMvn8NzHXwZ3U9dbTe-OAoRBk0slgPhctx4sQb153h3t673lg7dPD65Jrs8UB8qLHF6IvpeqGiQf7c20PDLsWDA2tKMeviMyb1-tFDpdz66AgfWM5xx3YMySxGvKWbsM3wscY%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHkUd_TDJkbEMQ9Jd6rpTwZUSuk3L6nF1W1plVWmxReZE7Ofj5jWyFsYSrbtL6gZBF3xXtUhyuWO-01HdeS2kNRNpHqQ5ej56FyMbAxlELaUau4ufq9SVeYfNViXg3SFRU3Va0eQQ%3D%3D)] This performance is comparable to or exceeds that of many soluble aromatic polyimides, which often sacrifice some thermal resistance for processability.

Evidence DimensionThermal Decomposition (5% Weight Loss)
Target Compound Data>400–460 °C
Comparator Or BaselineMany high-performance aromatic polyimides target similar stability levels, but often with lower solubility.
Quantified DifferenceAchieves high thermal stability benchmarks without the typical trade-off in solubility.
ConditionsThermogravimetric analysis (TGA) under a nitrogen atmosphere.

This compound allows for the creation of materials that are both easy to process and capable of withstanding high-temperature operating environments, bridging a critical gap between performance and manufacturability.

Differentiated Thermal Behavior vs. Saturated Analog

A key differentiator from its saturated analog (bicyclo[2.2.2]octane dianhydride) is the presence of the carbon-carbon double bond in the octene ring. This structural feature introduces a specific, lower-temperature thermal decomposition pathway. Polyimides made from the target 'oct-7-ene' compound undergo thermal decomposition around 360 °C via a retro-Diels-Alder reaction.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKGhnc3crYBmUD-nclXpVseCR2pD1gqCVf3lyycMMdjnmwzCyYBzQZWE5HNRPuv_GRPYH1msyxwmuo_TpHKUNmZIrEU44pJz4ncgr3x-8md5g6YKok9BUy_5OPOqXD-2uXO5bX)] In contrast, polyimides from the saturated 'octane' analog lack this pathway and exhibit higher decomposition temperatures, with no significant weight loss up to approximately 400 °C.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKGhnc3crYBmUD-nclXpVseCR2pD1gqCVf3lyycMMdjnmwzCyYBzQZWE5HNRPuv_GRPYH1msyxwmuo_TpHKUNmZIrEU44pJz4ncgr3x-8md5g6YKok9BUy_5OPOqXD-2uXO5bX)] This 'ene' functionality can also serve as a latent site for thermal cross-linking to enhance final properties after initial processing.

Evidence DimensionOnset of Thermal Decomposition (in N2)
Target Compound Data~360 °C (via retro-Diels-Alder reaction)
Comparator Or BaselineSaturated bicyclo[2.2.2]octane-based polyimide: ~400 °C
Quantified Difference~40 °C lower onset temperature due to a specific chemical reaction pathway.
ConditionsThermogravimetric analysis (TGA) in a nitrogen atmosphere.

This unique thermal behavior makes the compound suitable as a precursor for materials where controlled decomposition is desired or where the double bond can be exploited for post-processing thermal curing to improve solvent resistance and mechanical properties.

Optically Clear and Heat-Resistant Films for Flexible Electronics

The alicyclic structure of the dianhydride disrupts charge-transfer complex formation common in aromatic polyimides, leading to colorless and transparent films.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF4dT1jaU9SOmw8rH66UcErfkR9IrCnNgXt6jxho4JRvVoV8cyoTCxzPm7PFEGKKkmL84UkoZEt4N7sYS5voDZhp0Uzfr7C5k-P4WsPxWlcUymH_6Q0TYxOcrVCIvltQChgP4csXe_yS_A7X4dWa3UFQLrkJT5MFFZefWlh9bE7WlgYn-IcdDiVykWSl0-w8HagesQPdG49FHrcu-DF)] Combined with high thermal stability (Tg > 270 °C) and excellent solubility for solution casting, this makes the resulting polyimides ideal for substrates in flexible displays, optical sensors, and other electronic applications requiring both optical clarity and high-temperature processing compatibility.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMvn8NzHXwZ3U9dbTe-OAoRBk0slgPhctx4sQb153h3t673lg7dPD65Jrs8UB8qLHF6IvpeqGiQf7c20PDLsWDA2tKMeviMyb1-tFDpdz66AgfWM5xx3YMySxGvKWbsM3wscY%3D)]

Processable Binders and Coatings for High-Performance Composites

The excellent solubility in common organic solvents allows this monomer to be used in formulating polyamic acid solutions that can be easily processed as binders for composite materials or as protective coatings.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMvn8NzHXwZ3U9dbTe-OAoRBk0slgPhctx4sQb153h3t673lg7dPD65Jrs8UB8qLHF6IvpeqGiQf7c20PDLsWDA2tKMeviMyb1-tFDpdz66AgfWM5xx3YMySxGvKWbsM3wscY%3D)] The inherent double bond provides a mechanism for subsequent thermal cross-linking after application, which can enhance the final part's solvent resistance and thermomechanical properties, a feature not available with saturated alicyclic or standard aromatic dianhydrides.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKGhnc3crYBmUD-nclXpVseCR2pD1gqCVf3lyycMMdjnmwzCyYBzQZWE5HNRPuv_GRPYH1msyxwmuo_TpHKUNmZIrEU44pJz4ncgr3x-8md5g6YKok9BUy_5OPOqXD-2uXO5bX)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDv78pc6V9PAOOjO0aqKYQs-veVhV8BuNX6k74R9GIRIDjeoKTf7r_yOnsbzut2JGsBHVLnSvpjf4X5xMaq-T3c4Ii3xD-TL0F5WZFTfjYYbjt0wtrQh2U6iWftDVov45nvtT3YZ1cKRi3GkDIX-_yS2uxbggPJ43zHaFasbcWRoDDc-6rMUGB7141IVUVkBFu_t-rAnUfyb1aE9PYCX2IPRmAWIoAaKzPLn-U4MR0C8nAYu1ls6XKEKPtrunPZRNpIwur73tIQrvheoNvzUnlYNquEb3Cht5kSt82PnpX9eGmiUzkNnEOVkgMShFu_QDEkZZQmZ3-D7Rw-2sb0UhQqDNotXD3xAo9r1oXeSo%3D)]

High-Performance Gas Separation Membranes

The rigid, contorted structure derived from this dianhydride prevents efficient polymer chain packing, creating high free volume. This structural characteristic, combined with good film-forming ability from solution, leads to polyimide membranes with high gas permeability.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMvn8NzHXwZ3U9dbTe-OAoRBk0slgPhctx4sQb153h3t673lg7dPD65Jrs8UB8qLHF6IvpeqGiQf7c20PDLsWDA2tKMeviMyb1-tFDpdz66AgfWM5xx3YMySxGvKWbsM3wscY%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrcS_sWZ5lEmLVzrWjULQbT697vPg9XgfCVh7EMN_xQaU5jFwzMcIe7jkpwiJeAJPdMHzilBXAZDT78DwKIdZIxd7CqsyoPXHMlqkAjSwgYbZPw2eddJzT3jO8PxGsZGYlViJv7TfV2S_SYI2PuWqC-nPvJfQBF-jSg8rSxshohJIgzrKjKex_yFUjOjR4UY7666PLaue3ChRp3mSwtycXuwv76WNuMvxJNlUnQfTRw4dOjW7-1kNGU1IkCEs2T2kVjunjBCL9B_oWSQLdsWh18iAch203Zsqc7fnmkmZGmYsq6WSO221pWAC6H3B9jbQWPzwlKqJ4gchP80twZtW_LLZOAy0rDWY%3D)] This makes it a strong candidate for fabricating membranes used in industrial gas separation processes where high flux is a primary requirement.

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1719-83-1

Dates

Last modified: 08-15-2023

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